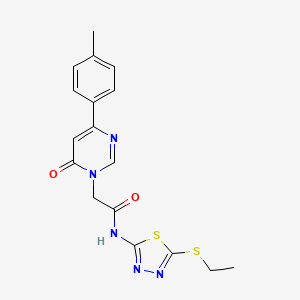
1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15FN6O and its molecular weight is 374.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on structurally related compounds has highlighted their potential in antimicrobial applications. For instance, a series of 1,2,4-triazole derivatives demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This suggests that compounds with a triazole core, similar to 1-(2-fluorobenzyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, could offer valuable antimicrobial properties (Jadhav et al., 2017).
Synthetic Methodologies and Intermediate Applications
The synthesis and utilization of triazole derivatives as intermediates in chemical reactions have been well-documented. One study detailed the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds, leading to the formation of corresponding (pyridin-2-yl)-1H-1,2,3-triazoles. This indicates the role of triazole compounds, akin to this compound, as intermediates in synthesizing more complex molecules (Kiselyov, 2006).
Antiviral Properties
Another significant area of research for triazole derivatives is their antiviral activity. A study on benzamide-based 5-aminopyrazoles and their fused heterocycles, which share structural similarities with triazoles, showed remarkable activity against bird flu influenza (H5N1). This underscores the potential of triazole derivatives in antiviral research and therapy (Hebishy et al., 2020).
Organic Light Emitting Diodes (OLEDs) Applications
The electronic and photophysical properties of triazole derivatives have also been explored for potential applications in OLEDs. Research on heteroleptic Ir(III) carbene complexes with triazole ligands has shown that these compounds can significantly influence the quantum efficiency and emission spectra of OLEDs, suggesting the utility of triazole derivatives in developing efficient phosphorescence emitters (Liu et al., 2014).
Encapsulation and Delivery Systems
Triazole derivatives have been examined for their capability to form encapsulation structures, which can be useful in drug delivery systems. For instance, hexanuclear arene ruthenium cages, incorporating triazole subunits, have demonstrated the ability to encapsulate aromatic molecules. This feature is beneficial for designing novel organometallic delivery systems or sensors (Mattsson et al., 2008).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-pyridin-2-yl-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-16-6-2-1-5-15(16)13-27-19(14-8-11-22-12-9-14)18(25-26-27)20(28)24-17-7-3-4-10-23-17/h1-12H,13H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZELZRNIAIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=N3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3014705.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3014707.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3014709.png)
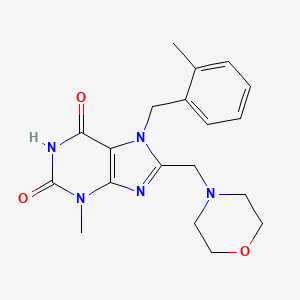
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dimethoxybenzoate](/img/structure/B3014713.png)


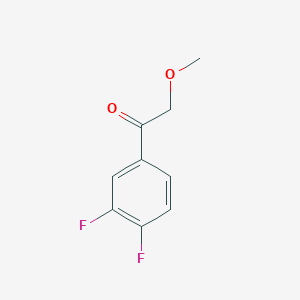
![3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one](/img/structure/B3014718.png)
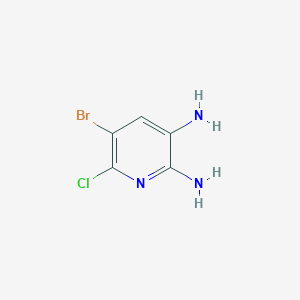
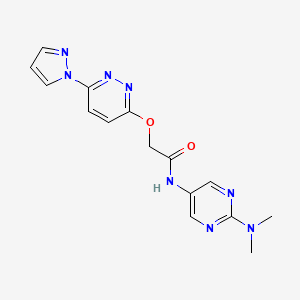
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)

